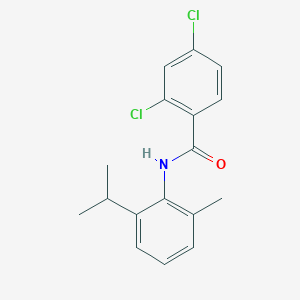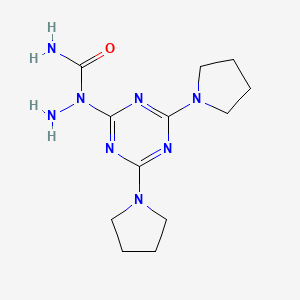![molecular formula C20H25N7O B5547472 N-(3-methylphenyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5547472.png)
N-(3-methylphenyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, a pyrazole derivative, is of significant interest due to its chemical structure and potential interactions with biological receptors.
Synthesis Analysis
The synthesis of this compound involves multiple steps, including the formation of pyrazole and triazole rings. These processes typically involve reactions with various amides and hydrazides, as well as substitutions at different positions in the molecule to achieve the desired structure (Francisco et al., 2002).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of pyrazole and triazole rings, often with various substituents that affect their binding and interaction properties (Shim et al., 2002).
Chemical Reactions and Properties
These compounds often interact with receptors such as cannabinoid receptors, exhibiting properties of agonists or antagonists. The specific substituents and structure of the molecule dictate its binding affinity and activity (Hurst et al., 2002).
Physical Properties Analysis
The physical properties of such compounds depend on their molecular weight, solubility, and crystalline structure. These aspects are crucial for determining their behavior in biological systems and for pharmaceutical formulation (Kumar et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the presence of the pyrazole and triazole rings and their substituents. These factors play a significant role in their potential as therapeutic agents or in other chemical applications (Kambappa et al., 2017).
Applications De Recherche Scientifique
Cannabinoid Receptor Antagonists
N-(3-methylphenyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide and its analogs are primarily researched for their role as cannabinoid receptor antagonists. These compounds are explored for their selective inhibition of the CB1 cannabinoid receptor, which is implicated in various physiological processes. The structural requirements for potent and selective antagonistic activity include specific substitutions on the pyrazole ring and the presence of a carboxamide group, which are crucial for binding affinity and selectivity towards the CB1 receptor (Lan et al., 1999).
Molecular Interaction Studies
Research on the molecular interactions of these compounds with cannabinoid receptors utilizes advanced techniques such as AM1 molecular orbital method and comparative molecular field analysis (CoMFA). These studies aim to understand the conformational preferences and the binding modes of the compounds to the receptor, guiding the design of more selective and potent ligands (Shim et al., 2002).
Radiolabeling for Imaging
Some derivatives are synthesized with radiolabeling capabilities, such as tritiation or iodination, making them suitable for imaging studies like SPECT (single photon emission computed tomography). These radiolabeled compounds are valuable tools for in vivo characterization of cannabinoid receptor binding, offering insights into receptor distribution and function (Seltzman et al., 2002).
Glycine Transporter Inhibition
Research extends beyond cannabinoid receptor antagonism, with some derivatives being investigated for their role as glycine transporter 1 (GlyT1) inhibitors. These compounds exhibit potential therapeutic benefits by modulating glycine levels in the central nervous system, which is relevant for the treatment of neurological disorders (Yamamoto et al., 2016).
Synthesis and Structural Analysis
The synthesis of N-(3-methylphenyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide and related compounds involves complex chemical processes. Research in this area focuses on developing efficient synthetic routes and understanding the chemical structure and properties of these compounds through techniques like X-ray crystallography and NMR spectroscopy. This foundational knowledge supports further pharmacological and therapeutic research applications (Almazroa et al., 2004).
Propriétés
IUPAC Name |
N-(3-methylphenyl)-4-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-15-5-3-6-17(13-15)22-20(28)26-11-7-16(8-12-26)19-24-23-18(25(19)2)14-27-10-4-9-21-27/h3-6,9-10,13,16H,7-8,11-12,14H2,1-2H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOMZFCWEFMZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)C3=NN=C(N3C)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5547402.png)
![6-chloro-3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5547408.png)
![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5547413.png)
![2-chloro-4-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5547434.png)
![ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5547435.png)
![N-[2-(pyrimidin-2-ylthio)acetyl]benzamide](/img/structure/B5547436.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5547442.png)
![6-{[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl]carbonyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5547455.png)



![(3R*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5547483.png)
![7-[(3-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5547490.png)